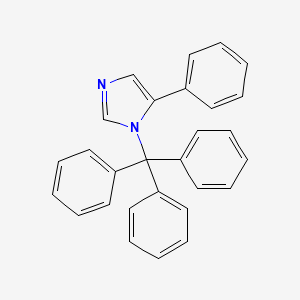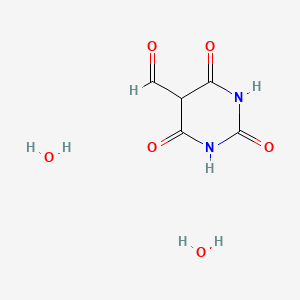
3-Methoxycyclododecane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxycyclododecane-1,2-dione is an organic compound characterized by a twelve-membered ring structure with two ketone groups at positions 1 and 2, and a methoxy group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclododecane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclododecanone with methanol in the presence of an acid catalyst to introduce the methoxy group, followed by oxidation to form the dione structure. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as the use of high-pressure reactors and advanced catalytic systems, to achieve efficient production. The purification of the final product is typically carried out using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclododecane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted cyclododecane derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxycyclododecane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxycyclododecane-1,2-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of cellular signaling processes.
Comparison with Similar Compounds
Cyclododecanone: A precursor in the synthesis of 3-Methoxycyclododecane-1,2-dione.
Cyclododecane-1,2-dione: Lacks the methoxy group but shares the dione structure.
Methoxycyclohexane-1,2-dione: A smaller ring analog with similar functional groups.
Uniqueness: this compound is unique due to its twelve-membered ring structure combined with the presence of both methoxy and dione functionalities
Properties
CAS No. |
820211-68-5 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-methoxycyclododecane-1,2-dione |
InChI |
InChI=1S/C13H22O3/c1-16-12-10-8-6-4-2-3-5-7-9-11(14)13(12)15/h12H,2-10H2,1H3 |
InChI Key |
LYNQOPWPOXVAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCCCCCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14226104.png)
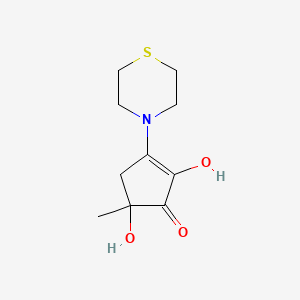
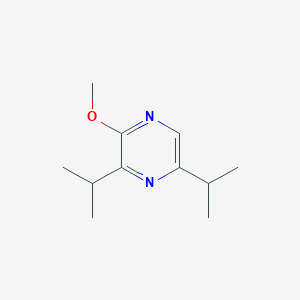

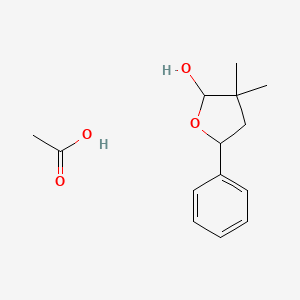
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
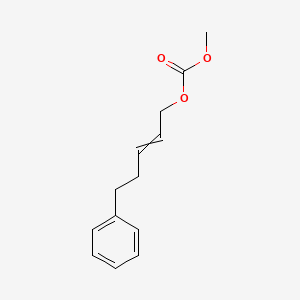
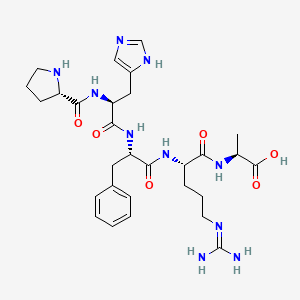
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
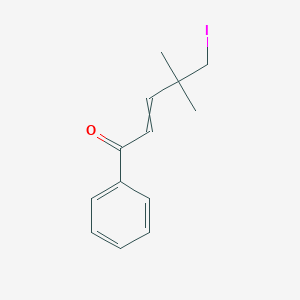
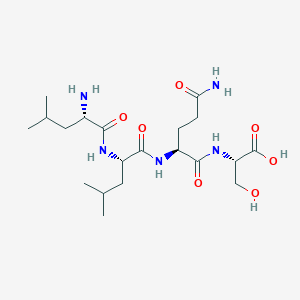
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
